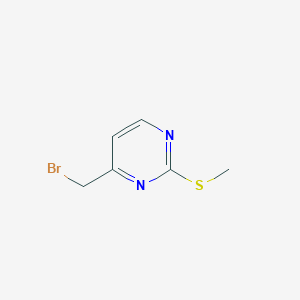

4-Bromomethyl-2-methylthiopyrimidine

Overview

Description

4-Bromomethyl-2-methylthiopyrimidine is a chemical compound with the molecular formula C6H7BrN2S and a molecular weight of 219.1 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methylthiopyrimidine typically involves the reaction of 2-methylthiopurine with a bromine source . The reaction conditions often include the use of solvents such as acetone, dichloromethane, petroleum ether, or acetonitrile . The bromination reagent commonly used is N-bromosuccinimide . The reaction is carried out under illumination in a constant-temperature water bath reactor .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the compound from 2-methylthiopurine and a bromine source, followed by purification and characterization . The reaction system is designed to be simple, with low toxicity, making it suitable for industrial application in the field of biological medicines .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-methylthiopyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can facilitate nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.

Scientific Research Applications

. Some of its notable applications include:

Medicinal Chemistry: It is used as a building block in the synthesis of biologically active compounds.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 4-Bromomethyl-2-methylthiopyrimidine is not extensively detailed in the literature. it can be inferred that the bromomethyl group facilitates nucleophilic substitution reactions, while the methylthio group may contribute to binding affinity through hydrophobic interactions or as a leaving group in substitution reactions.

Comparison with Similar Compounds

4-Bromomethyl-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.

2-Methylthiopurine: A precursor in the synthesis of this compound.

4-Bromomethyl-2-cyanobiphenyl: Used in pharmaceutical applications.

These compounds share similar structural features but differ in their specific functional groups and applications.

Biological Activity

Overview

4-Bromomethyl-2-methylthiopyrimidine is a heterocyclic compound with the molecular formula CHBrNS and a molecular weight of 219.1 g/mol. This compound is derived from pyrimidine and has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biological research.

The compound typically undergoes synthesis through the reaction of 2-methylthiopurine with a bromine source, resulting in the formation of the bromomethyl derivative. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the methylthio group may enhance binding affinity in biological interactions.

Medicinal Chemistry Applications

This compound is primarily utilized as a building block in the development of biologically active compounds. Its structure allows it to act as an enzyme inhibitor and receptor ligand, which are critical in drug discovery and development.

Key Areas of Investigation:

- Enzyme Inhibition: This compound has been studied for its ability to inhibit various enzymes, which is crucial for therapeutic applications in cancer and viral infections.

- Receptor Ligands: The compound's structural features enable it to interact with specific receptors, potentially modulating biological pathways associated with disease processes.

Case Studies and Research Findings

-

Inhibition Studies:

In a study focusing on deoxycytidine kinase (dCK) inhibitors, compounds structurally similar to this compound were evaluated for their effectiveness against cancer cell lines. The results indicated that modifications around the pyrimidine ring significantly influenced inhibitory activity, suggesting that similar derivatives could enhance therapeutic efficacy against leukemia . -

Antiviral Properties:

Research into sulfonamide derivatives with heterocyclic structures has shown promising antiviral activities. Although this compound itself was not directly tested, its structural analogs have demonstrated effectiveness against viruses like coxsackievirus B, indicating potential pathways for further investigation into its antiviral capabilities . -

Cytotoxicity Assessments:

Studies involving marine-derived metabolites have highlighted compounds with similar heterocyclic frameworks exhibiting significant anticancer properties. While specific data on this compound is limited, these findings suggest that further exploration could yield valuable insights into its cytotoxic potential against various cancer types .

The mechanisms by which this compound exerts its biological effects are not fully elucidated in current literature. However, it is hypothesized that:

- The bromomethyl group facilitates nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can interact with biological targets.

- The methylthio group may contribute to hydrophobic interactions or serve as a leaving group during chemical transformations, enhancing its reactivity and binding affinity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 219.1 g/mol |

| Biological Applications | Enzyme inhibitors, receptor ligands |

| Synthesis Method | Reaction of 2-methylthiopurine with bromine |

| Key Findings | Potential anticancer and antiviral activities |

Properties

IUPAC Name |

4-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXTUWGQPKLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363856 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135645-63-5 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.